molecular formula C7H9ClN2O B7829671 3-Carbamyl-1-methylpyridinium chloride CAS No. 1063-92-9

3-Carbamyl-1-methylpyridinium chloride

Cat. No.: B7829671
CAS No.: 1063-92-9
M. Wt: 172.61 g/mol
InChI Key: BWVDQVQUNNBTLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamyl-1-methylpyridinium chloride typically involves the methylation of nicotinamide. This process can be achieved using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The final product is often purified using recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Carbamyl-1-methylpyridinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Carbamyl-1-methylpyridinium chloride involves its interaction with cellular pathways. It exerts its effects through the prostacyclin pathway and by improving nitric oxide bioavailability. This leads to its anti-inflammatory and antithrombotic properties. It also enhances the formation of prostacyclin (PGI2), which plays a crucial role in vascular health .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its biological activities compared to its parent compound, nicotinamide. Its chloride ion makes it more reactive in substitution reactions, allowing for the synthesis of a variety of derivatives .

Properties

IUPAC Name

1-methylpyridin-1-ium-3-carboxamide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVDQVQUNNBTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3106-60-3 (Parent)
Record name Trigonellamide chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005-24-9, 1063-92-9
Record name 1-Methylnicotinamide chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005-24-9
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Record name Trigonellamide chloride
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Record name EINECS 213-901-0
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Record name 3-Carbamyl-1-methylpyridinium Chloride
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Record name 3-Carbamyl-1-methylpyridinium chloride
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Record name TRIGONELLAMIDE CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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